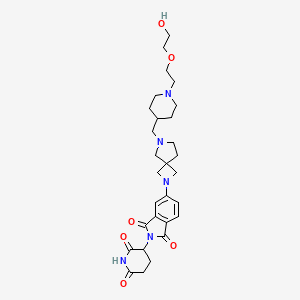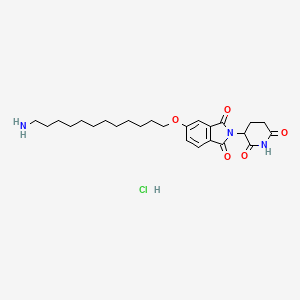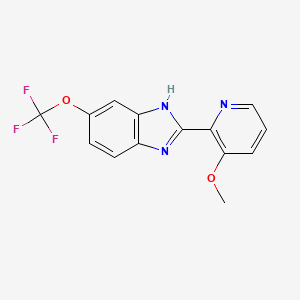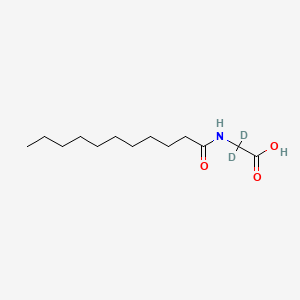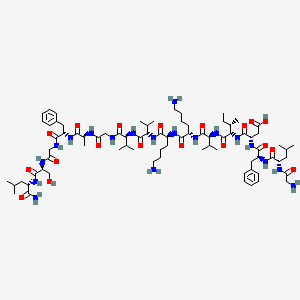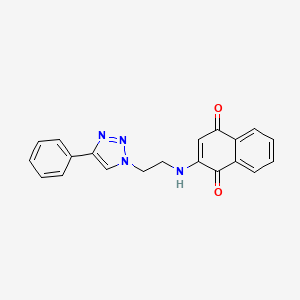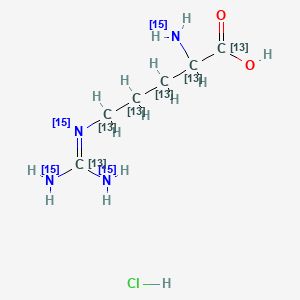
Hsd17B13-IN-88
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-88 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid metabolism and is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD). The inhibition of HSD17B13 has shown potential therapeutic benefits in treating liver diseases, making this compound a compound of interest in medical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-88 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the formation of a core structure, followed by functional group modifications to achieve the desired inhibitor properties. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability and reactivity of intermediates .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Hsd17B13-IN-88 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions are typically intermediates that are further modified to produce the final this compound compound. These intermediates often contain functional groups that enhance the inhibitor’s binding affinity and selectivity for HSD17B13 .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-88 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving HSD17B13 and its role in lipid metabolism.
Biology: Investigated for its effects on cellular processes related to lipid storage and metabolism.
Medicine: Explored as a potential therapeutic agent for treating liver diseases such as NAFLD and non-alcoholic steatohepatitis (NASH).
Industry: Utilized in the development of new drugs targeting metabolic disorders and liver diseases
Wirkmechanismus
Hsd17B13-IN-88 exerts its effects by selectively inhibiting the activity of HSD17B13. This enzyme is involved in the conversion of hydroxysteroids, which play a crucial role in lipid metabolism. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets in hepatocytes, thereby mitigating the progression of liver diseases. The molecular targets and pathways involved include the NAD(P)H-dependent oxidoreductase activity of HSD17B13 and its interaction with lipid droplets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hsd17B13-IN-89: Another inhibitor of HSD17B13 with a slightly different chemical structure.
Hsd17B13-IN-90: A compound with similar inhibitory properties but different pharmacokinetic profiles.
Uniqueness
Hsd17B13-IN-88 stands out due to its high selectivity and potency in inhibiting HSD17B13. Its unique chemical structure allows for better binding affinity and specificity, making it a more effective inhibitor compared to similar compounds. Additionally, this compound has shown promising results in preclinical studies, highlighting its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C27H23Cl2N3O3 |
|---|---|
Molekulargewicht |
508.4 g/mol |
IUPAC-Name |
3,5-dichloro-N-[2,8-dimethyl-4-oxo-3-[(1R,2S)-2-phenylcyclobutyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C27H23Cl2N3O3/c1-14-8-10-21(31-26(34)17-12-19(28)25(33)20(29)13-17)23-24(14)30-15(2)32(27(23)35)22-11-9-18(22)16-6-4-3-5-7-16/h3-8,10,12-13,18,22,33H,9,11H2,1-2H3,(H,31,34)/t18-,22+/m0/s1 |
InChI-Schlüssel |
HRZMJUBMTWPRQH-PGRDOPGGSA-N |
Isomerische SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)[C@@H]4CC[C@H]4C5=CC=CC=C5 |
Kanonische SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)C4CCC4C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



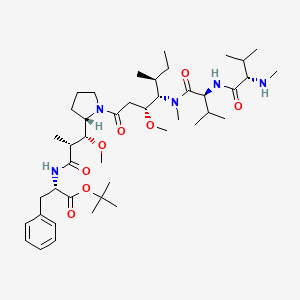
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
